m-PEG49-NHS Ester Provides a Significantly Extended Linker Span Compared to Gold Standard PROTAC Linkers PEG4, PEG6, and PEG8
In PROTAC design, linker length dictates the achievable spatial distance between the E3 ligase and the target protein. Shorter linkers such as PEG4, PEG6, and PEG8 provide end-to-end distances of approximately 1.4 nm, 2.1 nm, and 2.8 nm, respectively, which are suitable for many inter-pocket distances but can be insufficient for targets requiring larger domain rearrangements or spanning wider grooves [1]. m-PEG49-NHS ester, with 49 ethylene glycol units, offers an end-to-end distance estimated at ~17 nm, providing a substantially longer reach. This extended span is critical for forming productive ternary complexes with target proteins that have deep or sterically shielded binding pockets where shorter linkers fail to induce degradation [2].
| Evidence Dimension | End-to-end distance (linker length) |
|---|---|
| Target Compound Data | ~17 nm (estimated for PEG49 chain) |
| Comparator Or Baseline | PEG4 (~1.4 nm), PEG6 (~2.1 nm), PEG8 (~2.8 nm) |
| Quantified Difference | Approximately 6- to 12-fold increase in maximum reach compared to PEG4-PEG8 linkers |
| Conditions | Estimated based on known relationship between PEG repeat units and molecular dimensions [1] |
Why This Matters
Selection of m-PEG49-NHS ester is essential for PROTAC projects targeting proteins that require a long, flexible linker to achieve ternary complex formation and effective degradation.
- [1] BOC Sciences. (2025, October 17). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Retrieved April 23, 2026, from https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
- [2] Sinopeg. (2026, March 10). How does monodisperse polyethylene glycol enhance the performance of PROTAC drugs? Retrieved April 23, 2026, from https://www.sinopeg.com/blog/how-does-monodisperse-polyethylene-glycol-enhance-the-performance-of-protac-drugs_b132 View Source
